![molecular formula C26H33N5O4S2 B12137063 ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12137063.png)

ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

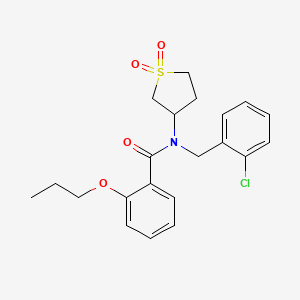

The compound’s name might be a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

- It contains several functional groups, including an ethyl ester, a piperazine ring, and a pyrido[1,2-a]pyrimidine core.

- The compound’s structure suggests potential biological activity due to the presence of various reactive centers.

Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate: is a complex heterocyclic molecule.

Métodos De Preparación

Synthetic Routes:

While specific synthetic routes for this compound might not be readily available in the literature, we can infer potential strategies based on similar structures

-

Thiazolidinone Formation

- Start with a thiazolidinone precursor (e.g., 3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).

- React it with an aldehyde (e.g., formaldehyde) to form the imine intermediate.

- Cyclize the imine with a suitable reagent (e.g., ammonium acetate) to obtain the thiazolidinone ring.

-

Pyrido[1,2-a]pyrimidine Formation

- Begin with a pyrimidine precursor (e.g., 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl).

- Introduce the desired substituents (e.g., the thiazolidinone) via nucleophilic substitution or other methods.

-

Piperazine Attachment

- React the pyrido[1,2-a]pyrimidine with piperazine-1-carboxylic acid or its ester derivative.

- Form the desired ester linkage (ethyl ester) to complete the compound.

Industrial Production:

Actual industrial-scale production methods would require optimization and scalability. Collaboration between synthetic chemists and process engineers would be essential.

Análisis De Reacciones Químicas

Reactions:

Oxidation/Reduction: The compound likely undergoes redox reactions due to its diverse functional groups.

Substitution: Nucleophilic substitutions (e.g., piperazine attachment) play a crucial role.

Cyclization: Formation of the thiazolidinone and pyrido[1,2-a]pyrimidine rings involves cyclization reactions.

Common Reagents and Conditions:

Thiazolidinone Formation: Aldehydes, ammonium acetate, and suitable solvents.

Pyrido[1,2-a]pyrimidine Formation: Pyrimidine precursors, nucleophiles, and catalysts.

Piperazine Attachment: Piperazine-1-carboxylic acid or its ester, coupling agents (e.g., DCC), and solvents.

Aplicaciones Científicas De Investigación

Medicine: Investigate its antiviral, anticancer, or anti-inflammatory properties.

Chemistry: Explore its reactivity and design related derivatives.

Biology: Study its interactions with cellular targets.

Industry: Assess its use as a building block for drug development.

Mecanismo De Acción

Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Further research is needed to unravel this mystery.

Comparación Con Compuestos Similares

While direct analogs might be scarce, we can compare it to related molecules:

Similar Compounds:

Feel free

Propiedades

Fórmula molecular |

C26H33N5O4S2 |

|---|---|

Peso molecular |

543.7 g/mol |

Nombre IUPAC |

ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C26H33N5O4S2/c1-4-6-7-8-11-31-24(33)20(37-26(31)36)17-19-22(27-21-18(3)10-9-12-30(21)23(19)32)28-13-15-29(16-14-28)25(34)35-5-2/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17- |

Clave InChI |

RCKYNSJICFJMJQ-JZJYNLBNSA-N |

SMILES isomérico |

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |

SMILES canónico |

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136992.png)

![(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136996.png)

![5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137009.png)

![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12137011.png)

![N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12137015.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B12137025.png)

![Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate](/img/structure/B12137026.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137032.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide](/img/structure/B12137044.png)

![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)a cetamide](/img/structure/B12137048.png)